molecular formula C24H24N4O2S B2363368 2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242933-09-0

2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2363368
CAS RN: 1242933-09-0
M. Wt: 432.54
InChI Key: KXFXUGBOPGXVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a thieno[3,2-d]pyrimidine derivative . It has a molecular formula of C24H24N4O2S and a molecular weight of 432.54. This compound is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Antibacterial Activity

  • Research indicates that derivatives of thieno[3,2-d]pyrimidine, including compounds structurally similar to 2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, have demonstrated significant antibacterial activity. For instance, compounds synthesized via microwave-assisted methods showed notable antibacterial effects (Merugu, Ramesh, & Sreenivasulu, 2010) (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, novel benzohydrazide derivatives of thieno[3,2-d]pyrimidine were synthesized and evaluated, revealing high activity against bacteria such as Escherichia coli and Staphylococcus aureus (Giri et al., 2017) (Giri et al., 2017).

Antitumor Activity

  • Derivatives of thieno[3,2-d]pyrimidine have shown promise in antitumor applications. A study synthesizing various thieno[3,2-d]pyrimidine derivatives reported potent anticancer activity against human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017) (Hafez & El-Gazzar, 2017). Another research found that thieno[3,2-d]pyrimidinones and related compounds exhibited significant antitumor and antibacterial properties (Hafez, Alsalamah, & El-Gazzar, 2017) (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Agents

  • Thieno[3,2-d]pyrimidine derivatives have been found to possess antimicrobial and anti-inflammatory properties. For example, some newly synthesized thienopyrimidine derivatives were studied and found to have notable activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018) (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Novel Synthetic Methods

  • Advances in synthetic chemistry have enabled the development of efficient methods for producing thieno[3,2-d]pyrimidine derivatives. A high-yield, solvent-free synthesis method for thieno[3,2-d]pyrimidine derivatives was reported, showcasing the versatility and efficiency of this approach (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015) (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

Mechanism of Action

The compound is a thieno[3,2-d]pyrimidine derivative, which is known to have antiproliferative activity on NCI 60 cell lines as well as enzymatic activity against PI3K isoforms . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . Dysregulation of the PI3K pathway has been observed in numerous pathologies including diabetes, thrombosis, rheumatoid arthritis, asthma, and cancer .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-30-19-9-5-8-18(14-19)20-16-31-22-21(20)25-24(26-23(22)29)28-12-10-27(11-13-28)15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXUGBOPGXVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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